Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate
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Overview
Description
Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the amide bond: This can be achieved by reacting 4-fluoroaniline with furan-2-carboxylic acid under dehydrating conditions to form the intermediate amide.
Condensation reaction: The intermediate amide is then reacted with methyl 4-aminobenzoate in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group on the benzene ring can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of the benzene ring.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and fluorophenyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(2E)-3-(4-chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate
- Methyl 4-[(2E)-3-(4-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate
Uniqueness
Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.
Properties
IUPAC Name |
methyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O5/c1-29-22(28)15-6-10-17(11-7-15)24-20(26)18(13-14-4-8-16(23)9-5-14)25-21(27)19-3-2-12-30-19/h2-13H,1H3,(H,24,26)(H,25,27)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QATBPTOZSLWKSH-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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